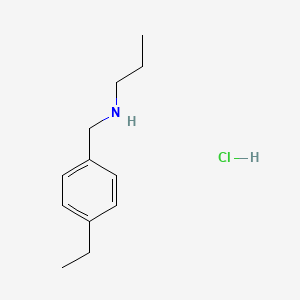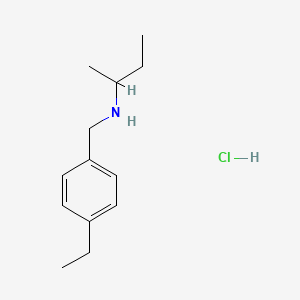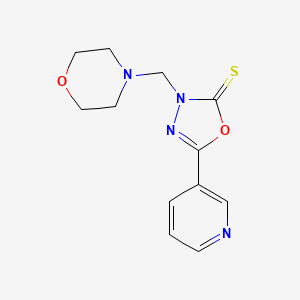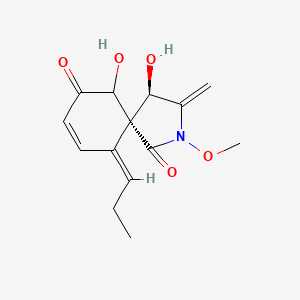
2-Propenamide, 3-(2-methoxyphenyl)-, (Z)-
Vue d'ensemble
Description
2-Propenamide, 3-(2-methoxyphenyl)-, (Z)-, also known as ferulamide, is a synthetic compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Propenamide, 3-(2-methoxyphenyl)-, (Z)- is not fully understood. However, it has been proposed that 2-Propenamide, 3-(2-methoxyphenyl)-, (Z)- exerts its biological effects by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. It has also been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
Ferulamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 2-Propenamide, 3-(2-methoxyphenyl)-, (Z)- has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
Ferulamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. It also has a relatively low toxicity profile, making it safe for use in in vitro and in vivo experiments. However, 2-Propenamide, 3-(2-methoxyphenyl)-, (Z)- has some limitations, such as its poor solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the study of 2-Propenamide, 3-(2-methoxyphenyl)-, (Z)-. One direction is to investigate its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its potential applications in agriculture as a natural herbicide and plant growth regulator. Additionally, further research is needed to elucidate the mechanism of action of 2-Propenamide, 3-(2-methoxyphenyl)-, (Z)- and to optimize its properties for various applications.
Conclusion
Ferulamide is a synthetic compound with unique properties and potential applications in various fields. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. Ferulamide can be synthesized by a simple and efficient method and has a relatively low toxicity profile. However, it has some limitations such as poor solubility in water and a short half-life. Future research should focus on exploring the potential applications of 2-Propenamide, 3-(2-methoxyphenyl)-, (Z)- in medicine, agriculture, and material science, and optimizing its properties for various applications.
Applications De Recherche Scientifique
Ferulamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-Propenamide, 3-(2-methoxyphenyl)-, (Z)- has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. In agriculture, 2-Propenamide, 3-(2-methoxyphenyl)-, (Z)- has been used as a plant growth regulator and as a natural herbicide. It has been found to increase the yield of crops such as rice, wheat, and corn. In material science, 2-Propenamide, 3-(2-methoxyphenyl)-, (Z)- has been used as a crosslinking agent for polymers and as a coating material for various surfaces.
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKDUITWBBCUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358957 | |
| Record name | 2-Propenamide, 3-(2-methoxyphenyl)-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenamide, 3-(2-methoxyphenyl)-, (Z)- | |
CAS RN |
118653-15-9 | |
| Record name | 2-Propenamide, 3-(2-methoxyphenyl)-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-](/img/structure/B3059629.png)
![n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3059631.png)
![4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B3059632.png)

![N-[(5-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride](/img/structure/B3059636.png)


![2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3059639.png)
![N-[4-(Methylthio)benzyl]-1-propanamine hydrochloride](/img/structure/B3059640.png)




